molecular formula C18H23NO3S B3845200 1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol

1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol

Cat. No.: B3845200
M. Wt: 333.4 g/mol
InChI Key: LJMQGOKEKNJUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group, a pyridinylsulfinyl group, and a propanol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenol with pyridine-2-sulfinyl chloride in the presence of a base to form the pyridinylsulfinyl intermediate. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol involves its interaction with specific molecular targets. For example, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dopamine and thereby increasing its levels in the brain. This action is beneficial in managing symptoms of Parkinson’s disease . Additionally, its interaction with histamine H3 receptors can modulate neurotransmitter release, further contributing to its therapeutic potential .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-18(2,3)14-7-9-16(10-8-14)22-12-15(20)13-23(21)17-6-4-5-11-19-17/h4-11,15,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQGOKEKNJUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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